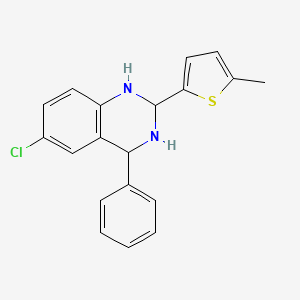
Methyl 4-((pyridin-2-ylmethylamino)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((pyridin-2-ylmethylamino)methyl)benzoate: is a chemical compound characterized by its molecular structure, which includes a pyridine ring, a benzene ring, and an ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyridine-2-carboxaldehyde and 4-(aminomethyl)benzoic acid .
Reaction Steps: The aldehyde group of pyridine-2-carboxaldehyde is first converted to an imine by reacting with 4-(aminomethyl)benzoic acid in the presence of a reducing agent like sodium cyanoborohydride.
Esterification: The resulting imine is then esterified using methyl iodide to form the final product, This compound .
Industrial Production Methods:
Batch Process: The compound is synthesized in a controlled batch process to ensure purity and consistency.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the pyridine ring to its corresponding N-oxide.
Reduction: Reduction reactions can be performed to convert the ester group to an alcohol.
Substitution: Substitution reactions at the pyridine ring or the benzene ring are possible, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
N-oxide of Pyridine: Resulting from oxidation reactions.
Alcohol: Resulting from reduction of the ester group.
Substituted Derivatives: Resulting from substitution reactions at different positions on the rings.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biochemical studies, helping to understand protein interactions and enzyme activities. Medicine: Industry: Used in the manufacture of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The exact mechanism depends on the specific application, but it generally involves binding to the active site of the target molecule, leading to a biological response.
Comparison with Similar Compounds
Methyl 4-((pyridin-3-ylmethylamino)methyl)benzoate
Methyl 4-((pyridin-4-ylmethylamino)methyl)benzoate
Methyl 4-((pyridin-2-ylmethylamino)ethyl)benzoate
Uniqueness: Compared to its analogs, Methyl 4-((pyridin-2-ylmethylamino)methyl)benzoate has a unique spatial arrangement and electronic properties due to the position of the pyridine ring, which can influence its reactivity and binding affinity.
This compound , its preparation, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
methyl 4-[(pyridin-2-ylmethylamino)methyl]benzoate |
InChI |
InChI=1S/C15H16N2O2/c1-19-15(18)13-7-5-12(6-8-13)10-16-11-14-4-2-3-9-17-14/h2-9,16H,10-11H2,1H3 |
InChI Key |
OXODIMBBULGNPR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B15355919.png)

![1-Benzyl-6-methyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one](/img/structure/B15355927.png)

![7-(4-Methoxyphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15355938.png)


![5-(Ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B15355963.png)
![2-methyl-N-[5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]propane-2-sulfinamide](/img/structure/B15355966.png)

![1-(Benzenesulfonyl)-3-(5-nitrothiophen-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B15355976.png)
![N,N-dimethyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine](/img/structure/B15355983.png)

![6-(2H-triazol-4-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15355993.png)
